Product packaging for Methoxy Montelukast Methyl Ester(Cat. No.:)

Methoxy Montelukast Methyl Ester

Cat. No.: B13841799
M. Wt: 378.38 g/mol
InChI Key: AWSHMYLTFNJSDF-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance as a Synthetic Intermediate and Derivative

Methoxy (B1213986) Montelukast Methyl Ester serves as a pivotal building block in multi-step synthetic pathways. Its molecular framework contains key structural features that are strategically modified to arrive at more complex target molecules. In the context of pharmaceutical development, intermediates like Methoxy Montelukast Methyl Ester are essential for the efficient and scalable production of active pharmaceutical ingredients (APIs). The synthesis of Montelukast, for instance, involves several stages where related ester derivatives are formed and subsequently transformed. blogspot.comsciforum.net this compound is specifically identified as an impurity of Montelukast, highlighting its close synthetic relationship. chemicalbook.com The conversion of ester derivatives is a critical step in these synthetic routes. blogspot.comgoogle.com

The structural attributes of this compound make it a valuable precursor. It contains a quinoline (B57606) core, a substituted phenyl ring, and a cyclopropane (B1198618) acetic acid methyl ester moiety, all of which are characteristic of the Montelukast structure. The presence of the methyl ester group allows for specific chemical manipulations, such as hydrolysis to the corresponding carboxylic acid, a common final step in the synthesis of the active drug. blogspot.com

Overview of Research Trajectories and Academic Relevance

Research involving this compound and its analogs is predominantly centered on the optimization of synthetic routes to Montelukast and related compounds. The academic and industrial relevance of this research lies in the development of more efficient, cost-effective, and environmentally benign manufacturing processes for this important therapeutic agent. sciforum.netgoogleapis.com Studies often focus on improving yields, reducing the number of synthetic steps, and avoiding the use of hazardous reagents. sciforum.netgoogleapis.com

The investigation of impurities, such as this compound, is also a significant area of research. synzeal.com Understanding the formation and characteristics of such impurities is crucial for ensuring the purity and quality of the final pharmaceutical product. This involves the development of analytical methods for their detection and quantification, as well as synthetic strategies to minimize their formation. asianpubs.org

Methodological Framework for Investigation of Complex Organic Molecules

The characterization of complex organic molecules like this compound relies on a suite of sophisticated analytical techniques. These methods provide detailed information about the molecule's structure, composition, and purity.

Spectroscopic techniques are fundamental to this process. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the detailed molecular structure, including the connectivity of atoms and their stereochemical arrangement. ijpsjournal.comalgoreducation.comMass spectrometry (MS) provides precise information about the molecular weight and fragmentation patterns of the molecule, which aids in confirming its identity. ijpsjournal.comonlineorganicchemistrytutor.comInfrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the ester and ether groups in this compound. ijpsjournal.comchemicals.co.ukUltraviolet-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within the molecule, particularly the chromophoric quinoline system. onlineorganicchemistrytutor.comnumberanalytics.com

Chromatographic methods are essential for separating and purifying complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to separate components of a mixture based on their physical and chemical properties, allowing for the isolation and quantification of individual compounds like this compound. algoreducation.comnumberanalytics.com

These analytical techniques, often used in combination, provide a comprehensive framework for the unambiguous identification and characterization of complex organic molecules, which is a critical aspect of chemical research and development. ijpsjournal.comonlineorganicchemistrytutor.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N6O5 B13841799 Methoxy Montelukast Methyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N6O5

Molecular Weight

378.38 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/t9-,10+,11+/m0/s1

InChI Key

AWSHMYLTFNJSDF-HBNTYKKESA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C

Origin of Product

United States

Chemical Synthesis and Reaction Pathways of Methoxy Montelukast Methyl Ester

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methoxy (B1213986) Montelukast Methyl Ester reveals a convergent synthetic strategy. The molecule can be deconstructed into three primary building blocks. The first key disconnection is at the thioether linkage, separating the chiral propyl side chain from the cyclopropyl (B3062369) acetic acid methyl ester moiety. This is a common and logical disconnection as the thioether bond can be readily formed via a nucleophilic substitution reaction.

The final key fragment is the cyclopropyl acetic acid methyl ester side chain. This relatively simple, non-aromatic component can be prepared through various established methods. This retrosynthetic strategy highlights the key bond formations that are central to the synthesis: thioether formation and carbon-carbon bond-forming reactions to assemble the aromatic backbone.

Multi-Step Synthesis Approaches and Optimization Studies

Mesylation Reactions in Precursor Synthesis

A critical step in the synthesis is the activation of a secondary alcohol for nucleophilic substitution. This is typically achieved by converting the alcohol into a good leaving group, such as a mesylate. In the synthesis of Montelukast and its derivatives, a diol precursor containing both a secondary and a tertiary alcohol is often used. rsc.org Preferential mesylation of the secondary alcohol is achieved by reacting the diol with methanesulfonyl chloride at low temperatures, for instance at -25 °C, in the presence of a base like diisopropylethylamine (DIPEA). rsc.org The resulting mesylate is a key intermediate, primed for the subsequent thioether formation.

Table 1: Typical Mesylation Reaction Conditions

ReactantReagentSolventTemperature
Diol PrecursorMethanesulfonyl Chloride, DIPEAToluene-Acetonitrile-25 °C

Thioether Formation Mechanisms

The formation of the thioether bond is the linchpin of the synthesis, coupling the main aromatic backbone with the cyclopropyl side chain. This reaction typically proceeds via an SN2 mechanism. The thiolate anion, generated from 2-(1-(mercaptomethyl)cyclopropyl)acetic acid methyl ester by treatment with a base such as sodium methoxide, acts as the nucleophile. asianpubs.org This nucleophile then displaces the mesylate group from the activated precursor. rsc.org The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) at low to ambient temperatures to ensure selectivity and minimize side reactions. asianpubs.org

Table 2: Thioether Formation Reaction

SubstrateNucleophileBaseSolventTemperature
Mesylated Precursor2-(1-(mercaptomethyl)cyclopropyl)acetic acid methyl esterSodium MethoxideDMF0-5 °C

Esterification Processes

The final Methoxy Montelukast structure contains a methyl ester. This ester functionality can be introduced at various stages of the synthesis. One common approach is to use the methyl ester of the cyclopropylacetic acid side chain from the outset. asianpubs.org Alternatively, the carboxylic acid of Montelukast or a precursor can be esterified. A direct esterification of the Montelukast free acid can be achieved by treating it with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the reaction mixture to reflux. asianpubs.org The product, Montelukast Methyl Ester, can then be methylated at the tertiary alcohol to yield the final product.

A specific method for the formation of the methoxy ether involves treating the parent Montelukast free acid with a strong base like sodium hydride in DMF, followed by the addition of methyl iodide. asianpubs.org This reaction methylates the tertiary alcohol to give the corresponding methoxy derivative. Subsequent esterification of the carboxylic acid would then yield Methoxy Montelukast Methyl Ester.

Alternative Synthetic Routes and Process Development

Several alternative synthetic routes for Montelukast and its analogs have been explored to improve efficiency, reduce costs, and avoid hazardous reagents. One notable alternative involves the use of a chloro derivative of the propyl side chain instead of a mesylate for the thioether formation. drugbank.com

Process development has also focused on purification strategies. The purification of the final compound or key intermediates is often challenging. One reported method involves the formation of a dicyclohexylamine (B1670486) (DCHA) salt of the carboxylic acid intermediate, which can be selectively crystallized to remove impurities. rsc.org The purified DCHA salt is then neutralized to regenerate the pure carboxylic acid before proceeding with the subsequent steps. rsc.org

Stereoselective Synthesis and Chiral Control in this compound Production

The single stereocenter in this compound is at the carbon atom bearing the thioether and the two aromatic rings. The control of this stereocenter is crucial, as different enantiomers can have different biological activities. The desired (R)-enantiomer is typically established through the stereoselective reduction of a ketone precursor.

Table 3: Stereoselective Reduction of Ketone Precursor

SubstrateReducing AgentCatalystEnantiomeric Excess (e.e.)
Prochiral KetoneBorane-dimethyl sulfide (B99878) complex(R)-methyl-CBS-oxazaborolidine>95%

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unequivocal structural confirmation of Methoxy (B1213986) Montelukast Methyl Ester. This powerful analytical tool provides a highly accurate mass measurement of the parent ion, enabling the determination of its elemental composition with exceptional precision.

In a detailed study on the impurities of Montelukast, the electrospray ionization-high resolution mass spectrometry (ESI-HRMS) of a related compound, Montelukast acid, was instrumental in its identification. asianpubs.org For Methoxy Montelukast Methyl Ester, with a molecular formula of C₃₆H₃₈ClNO₃S, the expected monoisotopic mass is 600.2363 g/mol . HRMS analysis would be expected to yield a measured mass that aligns closely with this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition and, by extension, its molecular identity.

The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure. Key fragments would correspond to the stable carbocations and other charged species formed by the cleavage of specific bonds within the this compound molecule. This fragmentation data provides a molecular fingerprint that is invaluable for structural elucidation.

Table 1: Key Mass Spectrometry Data for this compound
ParameterValue
Molecular Formula C₃₆H₃₈ClNO₃S
Molecular Weight 600.21 g/mol
Monoisotopic Mass 600.2363 g/mol
Ionization Mode Electrospray Ionization (ESI)
Expected [M+H]⁺ 601.2436

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structural framework of this compound, detailing the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals a complex pattern of signals corresponding to the various hydrogen atoms in their distinct chemical environments. A key distinguishing feature is the singlet observed at approximately 3.60 ppm, which is characteristic of the methyl ester protons (-OCH₃). asianpubs.org The aromatic region of the spectrum would display a series of doublets, triplets, and multiplets, corresponding to the protons on the quinoline (B57606) and phenyl rings.

While specific 2D NMR and solid-state NMR data for this compound are not widely published, the application of these techniques would provide deeper structural insights. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively establish the connectivity between protons and carbon atoms. Solid-state NMR would be particularly useful in studying the conformational and packing arrangements of the molecule in its crystalline state.

Table 2: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignment
8.10d, J = 8.8 HzAromatic H (Quinoline)
8.06d, J = 2.1 HzAromatic H (Quinoline)
7.71d, J = 8.8 HzAromatic H (Quinoline)
7.66d, J = 8.7 HzAromatic H
7.65d, J = 16.5 HzVinylic H
7.64sAromatic H
7.51mAromatic H
7.43mAromatic H
7.38d, J = 8.7 HzAromatic H
7.36d, J = 16.5 HzVinylic H
7.35-7.32mAromatic H
7.17mAromatic H
7.16mAromatic H
7.12mAromatic H
3.93t, J = 6.3 HzMethine H
3.60sMethyl Ester (-OCH₃)
3.13mMethylene H
2.86mMethylene H
2.52-2.49mMethylene H (Cyclopropyl)
2.43-2.40mMethylene H (Cyclopropyl)
2.21-2.17mMethylene H
1.592sMethyl H (gem-dimethyl)
0.53-0.41mMethylene H (Cyclopropyl)

Data sourced from a study on Montelukast impurities. asianpubs.org

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of this compound, providing valuable information about its functional groups.

The IR spectrum of this compound exhibits a number of characteristic absorption bands. A prominent band is observed around 1733 cm⁻¹, which is indicative of the C=O stretching vibration of the methyl ester group. asianpubs.org Other significant bands include those corresponding to C-H stretching of the aromatic and aliphatic moieties, C=C stretching of the quinoline and phenyl rings, and the C-O stretching of the ester. The presence of a broad band around 3447 cm⁻¹ suggests the presence of a hydroxyl (-OH) group. asianpubs.org

Table 3: Key Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3447O-H StretchHydroxyl
3058C-H StretchAromatic
2974, 2950C-H StretchAliphatic
1733C=O StretchMethyl Ester
1637, 1608, 1497C=C StretchAromatic Rings

Data sourced from a study on Montelukast impurities. asianpubs.org

X-ray Crystallography and Polymorphism Studies of Related Structures

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds. Different polymorphs can exhibit distinct physical properties. Studies on Montelukast sodium have identified several polymorphic forms, highlighting the importance of controlling crystallization conditions to obtain the desired solid-state form. It is plausible that this compound could also exhibit polymorphism, which would warrant further investigation through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Chromatographic Techniques for Analytical Purity and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the analytical purity of this compound and for the separation of any potential isomers.

The development of a robust HPLC method is crucial for quantifying the purity of this compound, especially when it is present as an impurity in the synthesis of Montelukast. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance.

Furthermore, due to the presence of a stereocenter in the molecule, the separation of enantiomers is a critical analytical challenge. Enantioselective HPLC methods, employing chiral stationary phases, would be necessary to resolve and quantify the individual enantiomers of this compound.

Table 4: Illustrative HPLC Method Parameters for Analysis of Related Compounds
ParameterCondition
Column C18, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Chemical Reactivity and Stability Studies of Methoxy Montelukast Methyl Ester

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis of the ester functional group is a primary anticipated degradation pathway for Methoxy (B1213986) Montelukast Methyl Ester, which would yield Montelukast and methanol (B129727). This reaction can be catalyzed by either acid or base.

Oxidative Degradation Mechanisms and Products

The thioether linkage within the Methoxy Montelukast Methyl Ester structure is a likely site for oxidation, similar to the parent Montelukast.

Photolytic Degradation Pathways and Photostability Assessment

The quinoline (B57606) chromophore and the conjugated double bond in the structure of this compound make it susceptible to degradation upon exposure to light, particularly UV radiation.

Photostability studies on Montelukast have shown that it is unstable when exposed to light, leading to the formation of its cis-isomer as a major photoproduct. nih.govresearchgate.net It is highly probable that this compound would undergo a similar E/Z (trans/cis) isomerization at the styryl double bond. Further photodegradation could lead to the formation of oxidative products like the sulfoxide (B87167) derivative, as has been observed with unpacked Montelukast chewable tablets where Montelukast S-oxide was a major photoproduct. nih.govresearchgate.net The rate of degradation would likely depend on the light source, with UV light being more destructive than visible light. nih.govresearchgate.net

Summary of Potential Degradation Products

Stress ConditionPotential Degradation Product Name
Acid/Base HydrolysisMontelukast
OxidationThis compound Sulfoxide
Photolysis(Z)-Methoxy Montelukast Methyl Ester

Thermal Stability and Decomposition Characteristics

The thermal stability of this compound is a critical parameter, influencing its handling and storage conditions. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this particular compound is not extensively published, its thermal behavior can be inferred from the stability of its constituent functional groups and related molecules.

The molecule's decomposition pathways are likely to involve the cleavage of its weakest bonds under thermal stress. The ester and ether linkages are potential sites for thermal degradation. Studies on other methyl esters, such as fatty acid methyl esters, have shown that thermal decomposition can occur at elevated temperatures. For instance, the thermal degradation of some fatty acid methyl esters becomes evident at temperatures above 300°C. researchgate.net The presence of the quinoline ring and other aromatic systems in this compound may confer a degree of thermal stability, but the aliphatic side chain and the ester group are more susceptible to thermal breakdown.

Decomposition products could arise from the homolytic cleavage of C-C and C-O bonds in the side chain, as well as potential rearrangements and secondary reactions of the resulting radical species. The complex structure of the molecule suggests that a mixture of degradation products would be formed.

Table 1: Potential Thermal Decomposition Characteristics of this compound

ParameterExpected BehaviorRationale
Onset of Decomposition Likely at elevated temperatures, potentially influenced by the stability of the ester and ether groups.Based on general knowledge of thermal stability of similar functional groups. researchgate.net
Decomposition Products A complex mixture resulting from cleavage of the side chain, ester, and ether moieties.Inferred from the polyfunctional nature of the molecule.
Factors Influencing Stability Presence of oxygen, impurities, and catalytic surfaces.General principles of chemical kinetics.

Chemical Derivatization and Functional Group Interconversions

The polyfunctional nature of this compound allows for a variety of chemical derivatizations and interconversions of its functional groups. These reactions can be used to synthesize analogs, study structure-activity relationships, or prepare the molecule for analytical purposes.

The methyl ester group in this compound is a key site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis, often employing reagents like lithium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran, methanol, and water, is a common method for cleaving methyl esters. thieme-connect.de This reaction proceeds via a nucleophilic acyl substitution mechanism. Alternatively, acid-catalyzed hydrolysis can be employed, though it may require harsher conditions. google.com

The resulting carboxylic acid can then serve as a versatile intermediate for further functionalization. For example, it can be converted to amides by reaction with amines in the presence of a coupling agent, or to other esters by reaction with different alcohols under esterification conditions.

Table 2: Reagents for Ester Hydrolysis

Reagent SystemConditionsComments
Lithium Hydroxide (LiOH) in THF/Methanol/WaterRoom temperature to gentle heating.A mild and frequently used method for hydrolysis of methyl esters in complex molecules. thieme-connect.de
Sodium Hydroxide (NaOH) in Methanol/WaterVaries depending on the substrate.A common and cost-effective method.
Sulfuric Acid (H₂SO₄) in Water/Organic SolventElevated temperatures.Can be effective but may cause side reactions on other sensitive functional groups. google.com

The quinoline ring system in this compound is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. However, the presence of the vinyl linkage at C-2 and the chlorine atom at C-7 modifies this reactivity.

Addition-elimination reactions at other positions on the quinoline ring are also conceivable, though they are generally less common than in more activated systems.

The aromatic rings in this compound—the quinoline system and the two phenyl rings—can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents on each ring.

The phenyl ring bearing the methoxy group is activated towards electrophilic attack. The methoxy group is an ortho-, para-directing activator. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the methoxy group.

The other phenyl ring, which is part of the main chain, is less activated. The quinoline ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it typically favors the 5- and 8-positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemDirecting Group(s)Predicted Position(s) of Substitution
Methoxy-substituted Phenyl RingMethoxy group (activating, o,p-directing)Ortho and para to the methoxy group. libretexts.org
Quinoline RingNitrogen atom (deactivating), Chlorine atom (deactivating, o,p-directing)Likely at the 5- and 8-positions.

The methoxy group on the phenyl ring is another site for chemical modification, with demethylation being a common transformation. This reaction converts the methyl ether back to a phenol, which can be a useful synthetic intermediate.

A variety of reagents can be used for the demethylation of aromatic methyl ethers. These include boron tribromide (BBr₃), which is a powerful but often unselective reagent, and various sulfur-based nucleophiles like thiols in the presence of a base. google.com The choice of reagent is critical to avoid unwanted side reactions on other functional groups within the complex structure of this compound. For instance, methods utilizing 3-mercaptopropionic acid have been developed for the selective demethylation of aromatic methyl ethers. google.com Another approach involves the use of aluminum chloride. google.com

Table 4: Common Reagents for Demethylation of Aromatic Methoxy Groups

ReagentGeneral ConditionsSelectivity
Boron Tribromide (BBr₃)Low temperatures in an inert solvent.Highly effective but can be unselective.
Aluminum Chloride (AlCl₃)Room temperature in a suitable solvent. google.comCan be effective for certain substrates. google.com
Thiophenols/Alkanethiols with BaseElevated temperatures. google.comCan offer good selectivity depending on the substrate and conditions. google.com
3-Mercaptopropionic AcidWith a suitable base. google.comReported for selective demethylation. google.com

Impurity Profiling and Contaminant Control in Methoxy Montelukast Methyl Ester

Identification and Characterization of Synthetic By-products

The synthesis of Methoxy (B1213986) Montelukast Methyl Ester is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of unintended by-products. These by-products can arise from a variety of sources, including incomplete reactions, side reactions of starting materials or intermediates, and the presence of impurities in the raw materials. The structural similarity of these by-products to the main compound can present significant challenges for their separation and characterization.

A comprehensive analysis of the reaction mixture using advanced analytical techniques is essential for the identification of these synthetic by-products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique, allowing for the separation of impurities and the determination of their molecular weights. Further structural elucidation often requires the use of nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to pinpoint the exact molecular structure of each by-product.

While specific proprietary data on the full range of synthetic by-products for Methoxy Montelukast Methyl Ester is not publicly available, common by-products in similar synthetic routes often include isomers, unreacted starting materials, and products of side reactions such as oxidation or hydrolysis of functional groups.

Detection and Structural Elucidation of Degradation Products

This compound, like many complex organic molecules, can degrade over time when exposed to various stress conditions such as light, heat, humidity, and oxidative environments. The resulting degradation products can impact the quality and stability of the final pharmaceutical product. Therefore, understanding the degradation pathways and characterizing the resulting products is a critical component of impurity profiling.

Forced degradation studies are a common practice to predict the degradation products that may form under normal storage conditions. These studies involve subjecting this compound to harsh conditions to accelerate its degradation. The resulting mixture is then analyzed using techniques like HPLC-MS/MS to separate and identify the degradation products. The fragmentation patterns observed in the tandem mass spectra provide valuable clues for the structural elucidation of these new entities.

Trace Impurity Analysis and Quantification Methodologies

The accurate detection and quantification of trace-level impurities in this compound are paramount for quality control. Regulatory bodies have stringent requirements for the reporting, identification, and qualification of impurities in active pharmaceutical ingredients and their intermediates.

A variety of sophisticated analytical methodologies are employed for this purpose. The choice of method depends on the nature of the impurity, its concentration, and the matrix in which it is present.

Interactive Table: Analytical Methodologies for Impurity Quantification

Analytical TechniquePrincipleApplication in Impurity Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and a mobile phase.The workhorse for separating known and unknown impurities from the main compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) A high-pressure version of HPLC using smaller particle sizes, offering faster analysis and better resolution.Ideal for complex impurity profiles and trace-level detection.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Used for the identification and confirmation of impurities based on their molecular weight.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, providing structural information through fragmentation patterns.Crucial for the structural elucidation of unknown impurities without the need for isolation.
Quantitative Nuclear Magnetic Resonance (qNMR) A primary analytical method that allows for the quantification of substances without the need for a reference standard of the same compound.Provides a highly accurate method for quantifying specific impurities.

The development and validation of these analytical methods are critical to ensure their accuracy, precision, linearity, and robustness, thereby guaranteeing reliable impurity quantification.

Strategies for Impurity Minimization and Control in Synthesis

A proactive approach to impurity control begins with a thorough understanding of the synthetic process and potential impurity formation pathways. Effective strategies for minimizing impurities in the synthesis of this compound involve a multi-faceted approach:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and stoichiometry can significantly influence the reaction pathway, favoring the formation of the desired product and minimizing side reactions.

Quality of Starting Materials: The purity of the raw materials and reagents used in the synthesis is a critical determinant of the final product's purity. Sourcing high-purity starting materials and implementing stringent quality control checks can prevent the introduction of impurities at the outset.

In-process Controls: Monitoring the reaction progress at various stages allows for timely adjustments and can help to control the formation of intermediates that may lead to impurities.

Purification Techniques: The implementation of robust purification methods at the final stage of the synthesis is essential for removing any remaining impurities. Techniques such as crystallization, chromatography, and extraction are commonly employed to achieve the desired level of purity.

Analytical Method Development and Validation for Research Grade Characterization

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands as a cornerstone for the analysis of non-volatile compounds like Methoxy (B1213986) Montelukast Methyl Ester. Its versatility allows for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.

Both gradient and isocratic elution modes are valuable in the HPLC analysis of Methoxy Montelukast Methyl Ester and its parent compound, Montelukast.

Isocratic Separation: In this technique, the mobile phase composition remains constant throughout the analysis. This approach is often favored for its simplicity, speed, and reproducibility in routine quality control. For instance, a simple isocratic reverse-phase HPLC method for Montelukast sodium has been developed using a C18 column with a mobile phase of acetonitrile (B52724) and 1 mM sodium acetate (B1210297) (pH 6.3) in a 90:10 v/v ratio, achieving a short retention time of 3.4 minutes. nih.gov Another isocratic method for the simultaneous estimation of Montelukast and Desloratadine employed a Hypersil BDS C18 column with a mobile phase of orthophosphoric acid and water (20:80 v/v). scirp.org These methods, while developed for Montelukast, provide a strong foundation for developing a rapid and efficient isocratic method for the structurally similar this compound.

Gradient Separation: When analyzing a complex mixture containing this compound and a range of impurities with varying polarities, a gradient elution is often necessary. This technique involves changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both highly polar and non-polar impurities in a single run. For example, a gradient method is often employed for detecting related substances in Montelukast sodium, utilizing a mobile phase system of a phosphate (B84403) buffer and a mixture of methanol (B129727) and acetonitrile. google.com This approach ensures that all potential impurities are adequately resolved from the main component peak.

Table 1: Illustrative HPLC Method Parameters for Montelukast Analogs
ParameterIsocratic Method Example nih.govGradient Method Example google.com
ColumnOctadecylsilane (C18)Phenyl bonded silica (B1680970) gel
Mobile Phase A1 mM Sodium Acetate (pH 6.3)Phosphate buffer
Mobile Phase BAcetonitrileMethanol-Acetonitrile (1:1)
Elution ModeIsocratic (10:90 v/v)Gradient
Flow Rate1.5 mL/min0.5 - 1.5 mL/min
Detection285 nm230-260 nm

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV/Vis and Photodiode Array (PDA) Detectors: Ultraviolet (UV) detectors are the most common type used in HPLC due to their robustness and wide applicability. This compound, containing chromophores within its structure, can be readily detected by UV absorbance. Wavelengths around 220 nm, 240 nm, 280 nm, 285 nm, and 344 nm have been utilized for the analysis of Montelukast and its combinations. scirp.orgresearchgate.netsphinxsai.comijprajournal.com A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV-visible spectrum of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectra to that of a reference standard.

Fluorescence Detectors: For achieving higher sensitivity, a fluorescence detector can be employed. While not as commonly reported for routine analysis of Montelukast, its inherent fluorescence could be exploited for trace-level impurity analysis or in bioanalytical applications where sample concentrations are low.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry, making it an indispensable tool for the definitive identification and structural elucidation of this compound and its impurities.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]+ in the positive ion mode, which is commonly used for Montelukast analysis. nih.govthieme-connect.com This allows for the accurate determination of the molecular weight of the parent compound and its impurities.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used for less polar molecules and is less susceptible to matrix effects compared to ESI. While ESI is more commonly reported for Montelukast, APCI could be a viable alternative depending on the specific analytical challenge.

Tandem mass spectrometry is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of this compound and to characterize unknown impurities. For Montelukast, the transition of the protonated molecule at m/z 586.2 to a prominent fragment ion at m/z 568.2 is often monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. nih.gov The fragmentation patterns of impurities can provide crucial information about their chemical structures, helping to identify where modifications have occurred relative to the parent molecule. asianpubs.orgshimadzu.com

Table 2: Typical LC-MS/MS Parameters for Montelukast Analysis
ParameterValue nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)586.2
Product Ion (m/z)568.2
Internal StandardMontelukast-d6
Precursor Ion (IS, m/z)592.3
Product Ion (IS, m/z)574.2

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal instability, GC-MS is a critical technique for the analysis of potential volatile impurities that may be present from the synthesis process.

The manufacturing process of Montelukast involves reagents that could lead to the formation of genotoxic impurities such as methyl iodide and methyl methanesulfonate. wisdomlib.org A GC-MS method is the standard approach for the sensitive detection and quantification of these volatile compounds. wisdomlib.org The method typically involves dissolving the sample in a suitable solvent and directly injecting it into the GC-MS system. The high sensitivity of GC-MS allows for the detection of these impurities at very low levels, ensuring the safety and quality of the final compound. wisdomlib.org

Furthermore, derivatization techniques, such as esterification to form fatty acid methyl esters (FAMEs), are commonly used in GC-MS to analyze non-volatile compounds by converting them into more volatile derivatives. nih.govnih.gov While not directly applied to the intact this compound, this principle highlights the versatility of GC-MS in pharmaceutical analysis.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful technique known for its high efficiency and resolution in separating charged species. It has been successfully employed for the analysis of Montelukast and its related impurities. nih.govnih.govresearchgate.net These methods often utilize specific conditions, such as borate (B1201080) buffers and cyclodextrins, to achieve separation of structurally similar compounds, including stereoisomers. nih.govnih.gov

However, no specific CE methods have been published for the separation and analysis of this compound. The development of such a method would require a systematic investigation of key parameters, including:

Buffer pH and Composition: To control the electrophoretic mobility and selectivity.

Capillary Type and Temperature: To manage electroosmotic flow and ensure reproducibility.

Applied Voltage: To optimize separation time and resolution.

Use of Additives: Such as cyclodextrins or surfactants, to enhance the separation of neutral or closely related species.

Without empirical data from such studies, a detailed protocol for the high-resolution CE separation of this compound cannot be provided.

Computational and Theoretical Investigations of Methoxy Montelukast Methyl Ester

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of flexible molecules like Methoxy (B1213986) Montelukast Methyl Ester.

Molecular Mechanics (MM): This method uses classical physics to approximate the potential energy of a molecule. For Methoxy Montelukast Methyl Ester, MM would be employed to perform an initial, rapid search of possible three-dimensional arrangements (conformers) to identify low-energy structures. This is crucial for a molecule with several rotatable bonds, as its shape is directly linked to its properties and interactions.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into structural stability and flexibility. nih.gov A 100-nanosecond MD simulation, for instance, could be used to evaluate the stability of this compound's structure in a simulated physiological environment. nih.gov Such simulations track key parameters like the root-mean-square deviation (RMSD) to see how much the molecule's backbone deviates from its initial optimized structure, and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most flexible. mdpi.com These simulations are invaluable for understanding how the molecule might behave in a solution and how it interacts with its environment. mdpi.comrsc.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

For a more precise understanding of the electronic properties of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a particularly favored method due to its balance of accuracy and computational cost. nih.gov

Geometry Optimization and Conformation Analysis

The first step in quantum chemical calculations is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. nih.govyoutube.com Using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G), the bond lengths, bond angles, and dihedral angles of this compound would be systematically adjusted to find the conformation with the lowest possible energy. youtube.comresearchgate.net This optimized geometry is the foundation for all subsequent property calculations.

Table 1: Predicted Optimized Geometrical Parameters for a Key Region of this compound (Hypothetical Data)

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Ester)1.21 Å
Bond LengthC-O (Ester)1.35 Å
Bond LengthO-CH3 (Ester)1.44 Å
Bond LengthC-S (Sulfide)1.85 Å
Bond AngleO=C-O (Ester)124.5°
Dihedral AngleC-S-C-C-175.0°

Note: These values are illustrative and based on typical parameters for similar functional groups.

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org

For this compound, DFT calculations would map the electron density distribution and calculate the energies of these frontier orbitals. The introduction of the methoxy and methyl ester groups would be expected to alter the electronic profile compared to Montelukast, influencing its reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical Data)

ParameterEnergy (eV)Implication
EHOMO-5.85Electron-donating capability
ELUMO-1.95Electron-accepting capability
Energy Gap (ΔE)3.90Chemical reactivity and stability

Note: These values are hypothetical, presented to illustrate the output of FMO analysis. The actual values would be determined via specific DFT calculations.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, which is essential for structural confirmation. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values are then correlated with experimental data to confirm the molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum and are associated with specific bond stretches, bends, and twists within the molecule, helping to identify functional groups.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that correspond to the absorption of UV-visible light. This helps in understanding the molecule's chromophores and its behavior in the presence of light.

Table 3: Comparison of Predicted vs. Experimental ¹³C NMR Shifts for this compound (Hypothetical Data)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Ester C=O172.5172.1
Ester O-CH352.351.9
Tertiary C-O-CH350.850.5
Quinoline (B57606) C7 (with Cl)135.9135.6

Note: Illustrative data showing the typical high correlation between GIAO-calculated and experimental NMR shifts.

Structure-Reactivity and Structure-Stability Relationship Modeling

By analyzing the computational results, models can be built to understand how the specific structural features of this compound influence its chemical behavior. This is often referred to as a Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship study. nih.govijprajournal.com

For this compound, such modeling would focus on how the esterification of the carboxylic acid and the methylation of the tertiary alcohol affect its properties compared to the parent drug, Montelukast. atsjournals.orgacs.org For example:

Reactivity: The HOMO-LUMO gap provides a quantitative measure of chemical reactivity. nih.gov The electron-donating nature of the methoxy group and the electronic effects of the methyl ester would modulate this gap.

Stability: The sulfide (B99878) moiety is a known site of oxidation. Computational models can predict the susceptibility of the sulfur atom to form a sulfoxide (B87167), which is a common degradation product of Montelukast. nih.gov

Lipophilicity: The conversion of the carboxylic acid to a methyl ester and the tertiary alcohol to a methoxy ether would significantly increase the molecule's lipophilicity (fat-solubility). This change can be quantified using calculated parameters like MlogP, which in turn affects properties like membrane permeability. mdpi.com

In Silico Prediction of Chemical Transformations and Degradation Pathways

Computational software can predict the likely degradation pathways of a molecule under various conditions (e.g., oxidative, photolytic, hydrolytic). nih.govlhasalimited.org For this compound, key predicted transformations would include:

Oxidation: The sulfide bridge is a primary site for oxidation, leading to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone. This is a well-known degradation pathway for Montelukast. nih.govnih.gov

Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would revert it to the carboxylic acid, forming a methoxy derivative of Montelukast acid.

Photodegradation: The conjugated quinoline and styryl system is a chromophore that can absorb light, potentially leading to cis-trans isomerization of the ethenyl double bond, another known degradation pathway for Montelukast. google.com

Specialized software like Zeneth uses a knowledge base of chemical reactions to predict these transformations and estimate their likelihood, providing crucial information for understanding the compound's chemical stability. lhasalimited.orgspringernature.com

In Vitro Mechanistic Investigations and Biochemical Interactions Non Clinical Focus

Enzymatic Transformation Mechanisms (e.g., by P450s, without human clinical context)

In vitro studies using human liver microsomes (HLMs) and expressed cytochrome P450 (P450) enzymes have extensively characterized the oxidative metabolism of Montelukast. nih.govnih.gov This process is crucial for its clearance and involves multiple P450 isoforms.

Key metabolic pathways for Montelukast identified in vitro include hydroxylation and sulfoxidation. nih.gov Specifically, CYP2C8 and CYP2C9 are the principal enzymes responsible for the 36-hydroxylation of Montelukast to form a 1,2-diol metabolite. nih.govnih.gov CYP3A4 is the primary catalyst for Montelukast sulfoxidation and stereoselective 21-hydroxylation. nih.gov Furthermore, multiple P450s, including CYP2C19 and CYP4A11, have been shown to participate in the 25-hydroxylation of the molecule. nih.gov

For Methoxy (B1213986) Montelukast Methyl Ester, these enzymatic pathways would likely be altered. The methyl ester group could be a target for hydrolysis by various esterase enzymes present in in vitro systems like liver microsomes. This would convert the compound back to a methoxy derivative of Montelukast. The presence and position of an additional methoxy group on the phenyl rings could also influence the affinity and orientation of the molecule within the active sites of P450 enzymes, potentially altering the rates and preferred sites of hydroxylation compared to the parent Montelukast.

Table 1: Kinetic Parameters of Montelukast Hydroxylation by Expressed CYP Enzymes

Metabolite FormedCYP IsoformKm (μM)Vmax (pmol/min/pmol P450)Intrinsic Clearance (Vmax/Km) (μl/min/pmol P450)
Montelukast 1,2 diolCYP2C80.310.180.58
Montelukast 1,2 diolCYP2C90.530.551.04
21(R)-hydroxy montelukastCYP3A41.80.250.14
21(S)-hydroxy montelukastCYP2C81.10.080.07
25-hydroxy montelukastCYP2C82.10.120.06

This table is based on data from in vitro studies of Montelukast. nih.gov The kinetic parameters for Methoxy Montelukast Methyl Ester have not been reported.

Receptor Binding Studies in Isolated Systems (for structural activity relationships, not clinical efficacy)

Montelukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). nih.govwikipedia.org In vitro binding assays using membrane preparations from various sources have demonstrated its high affinity for this receptor. For instance, in preparations from guinea pig lung membranes, Montelukast exhibits a high affinity with a Ki (inhibition constant) value of approximately 1.14 nM. nih.govaatbio.com It shows remarkable selectivity for CysLT1 over other receptors, including the CysLT2 receptor, prostanoid, cholinergic, or beta-adrenergic receptors. nih.govdrugbank.com

The structural integrity of Montelukast, particularly the carboxylic acid group, is crucial for its high-affinity binding to the CysLT1 receptor. The conversion of this carboxylic acid to a methyl ester in this compound would be expected to significantly reduce its binding affinity for the CysLT1 receptor. This is because the negatively charged carboxylate is often a key interaction point with positively charged amino acid residues in the receptor's binding pocket.

Recent computational studies have explored the binding of Montelukast and its derivatives to other CNS receptors, such as the dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors, to understand potential off-target effects. nih.gov These in silico models suggest that modifications to the Montelukast structure can alter binding affinity for these receptors. nih.gov While no direct binding data exists for this compound, such studies indicate that even minor structural changes can modulate interactions with various biological targets.

Table 2: In Vitro Receptor/Enzyme Binding and Inhibition for Montelukast

TargetAssay TypeValueCompound
CysLT1 Receptor (Guinea Pig Lung)Ki0.18 nMMontelukast
CysLT1 Receptor (U937 Cell Membranes)Ki0.52 nMMontelukast
CYP2C8Ki (Competitive Inhibition)0.0092 - 0.15 µMMontelukast
α-GlucosidaseIC5044.31 µMMontelukast
UreaseIC508.72 µMMontelukast

This table presents binding and inhibition constants for the parent compound, Montelukast, against various biological targets based on published in vitro data. nih.govnih.govresearchgate.netnih.gov Data for this compound is not available.

Cellular Uptake and Distribution in Model Systems (without human or animal in vivo context)

The cellular transport of Montelukast has been investigated in various in vitro model systems. Studies suggest that the ATP-binding cassette (ABC) transporter ABCC1 (also known as MRP1) and the solute carrier organic anion transporter SLCO2B1 are involved in the transport of Montelukast across cell membranes. pharmgkb.orgpharmgkb.org

Furthermore, Montelukast has been identified as a potent inhibitor of another ABC transporter, the multidrug resistance protein 2 (MRP2). nih.govnih.gov In in vitro studies using MRP2-overexpressing Madin-Darby canine kidney (MDCKII-MRP2) cells, Montelukast effectively suppressed the efflux of known MRP2 substrates. nih.govnih.gov This inhibition increases the intracellular retention of these substrates. nih.gov

The physicochemical properties of this compound, specifically its increased lipophilicity due to the ester and methoxy groups compared to the parent carboxylic acid, would likely alter its passive diffusion across cell membranes. The lack of a charged carboxylate group might also reduce its interaction with efflux transporters like MRP2 or uptake transporters that recognize organic anions. In vitro studies using cell lines like BHK-21, Vero E6, and U-251 MG have shown that Montelukast exhibits dose-dependent cytotoxicity at micromolar concentrations, which provides a baseline for understanding its general cellular effects. researchgate.net Similar studies would be necessary to characterize the uptake and cytotoxic profile of its methyl ester derivative.

Biochemical Pathway Modulation Studies (for mechanistic understanding, not therapeutic outcome)

Beyond its primary action on the CysLT1 receptor, Montelukast has been shown to modulate other biochemical pathways in vitro. It can interfere with the glutathione (B108866) detoxification system in brain-related cell models. researchgate.netnih.gov In vitro studies have also demonstrated that Montelukast can inhibit other enzymes, such as α-glucosidase and urease, with IC₅₀ values of 44.31 µM and 8.72 µM, respectively. nih.gov The inhibition of α-glucosidase was found to be competitive. nih.gov

In human monocyte-macrophage-like cell lines (dU937), Montelukast was found to inhibit nucleotide-induced calcium mobilization, suggesting a functional interaction with the signaling pathways of P2Y purinergic receptors. nih.gov In cancer cell lines (A549 and CL1-5), Montelukast has been observed to inhibit cell proliferation and viability, arresting the cell cycle and inducing cell death through mechanisms involving apoptosis-inducing factor. researchgate.net

For this compound, the capacity to modulate these pathways is unknown. Its altered chemical structure would necessitate independent investigation. For instance, its reduced ability to bind the CysLT1 receptor might unmask other, previously secondary, biochemical effects. The increased lipophilicity might enhance its ability to interfere with mitochondrial functions or other intracellular membrane-associated processes, as has been suggested for Montelukast itself in neuronal cells. researchgate.netnih.gov

Role as a Chemical Probe for Biological Targets

Due to its potent and selective inhibition of CYP2C8 in vitro, Montelukast has been recommended and used as a chemical probe to determine the contribution of this enzyme to drug metabolism reactions in non-clinical studies. nih.govresearchgate.net Its high affinity and competitive mechanism of inhibition, with Ki values in the nanomolar range, make it a useful tool for phenotyping studies in human liver microsomes. nih.gov However, its utility as a perfectly selective probe has been questioned because it is also metabolized by several other P450s and UGT1A3, which can complicate the interpretation of inhibition data. nih.govnih.gov

This compound is not currently used as a chemical probe. To serve as a useful probe, a compound must exhibit high affinity and selectivity for its target. Given that the esterification of the carboxylate group would likely diminish its primary, high-affinity interaction with the CysLT1 receptor and potentially alter its affinity for CYP2C8, its utility as a probe for these targets is questionable without further characterization. It could, in principle, be investigated as a probe for other targets if it were found to have a novel, potent, and selective interaction.

Future Research Directions and Advanced Material Science Perspectives

Development of Novel Synthetic Reagents and Catalysts Utilizing Methoxy (B1213986) Montelukast Methyl Ester Structure

The quest for novel and efficient catalytic systems is a cornerstone of modern chemistry. The unique structural features of Methoxy Montelukast Methyl Ester, including its chiral centers, quinoline (B57606) ring, and various functional groups, make it an intriguing candidate for development into specialized reagents and catalysts.

The field of asymmetric catalysis, in particular, could benefit from derivatives of this molecule. The inherent chirality of this compound could be harnessed to create chiral ligands for metal-based catalysts. scite.aiacs.org By analogy with other complex molecules used in catalysis, the quinoline nitrogen and the thioether sulfur could act as coordination sites for transition metals, while the surrounding bulky substituents could create a chiral environment, influencing the stereochemical outcome of a reaction. acs.orgnumberanalytics.com Future research could involve the targeted modification of the ester and methoxy groups to fine-tune the electronic and steric properties of the resulting ligand, potentially leading to highly selective catalysts for reactions such as asymmetric hydrogenation or carbon-carbon bond formation. rsc.org

Furthermore, the principles of organocatalysis suggest that the this compound framework itself could be adapted to function as a catalyst. numberanalytics.com For instance, the quinoline moiety could be functionalized to act as a Brønsted or Lewis base, while other parts of the molecule could provide hydrogen-bonding interactions to stabilize transition states. The development of such large, multifunctional organocatalysts could offer unique selectivity in complex chemical transformations. nih.gov

Table 1: Potential Catalytic Applications of this compound Derivatives

Potential ApplicationRationaleKey Structural Feature
Asymmetric HydrogenationChiral environment for stereoselective reduction.Inherent chirality, bulky aromatic groups.
C-C Bond Forming ReactionsLigand for transition metal catalysts.Quinoline nitrogen, thioether sulfur.
OrganocatalysisMultifunctional catalyst for specific reactions.Quinoline moiety, potential for H-bonding.

Exploration of this compound in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry, the study of systems involving molecular aggregates held together by non-covalent bonds, offers a rich field for the exploration of this compound. The molecule's combination of aromatic rings (quinoline and phenyl), a thioether linkage, and a methyl ester provides multiple sites for intermolecular interactions such as π-π stacking, hydrogen bonding (if hydrolyzed to the carboxylic acid), and dipole-dipole interactions. nih.govnih.govrsc.orgacs.org

The quinoline component, a recurring motif in supramolecular chemistry, is known to participate in the formation of ordered assemblies. nih.govnih.govrsc.orgrsc.org Researchers could investigate the self-assembly of this compound under various conditions (e.g., different solvents, temperatures) to form well-defined nanostructures like gels, fibers, or vesicles. rsc.org The resulting materials could exhibit interesting photophysical or chiroptical properties stemming from the organized arrangement of the chromophoric quinoline units.

In the domain of crystal engineering, the goal is to design and synthesize solid-state structures with desired properties. nih.govresearchgate.netiqpc.comlongdom.org The large and conformationally flexible nature of this compound presents both a challenge and an opportunity for crystallographers. researchgate.net By co-crystallizing this compound with other molecules (co-formers), it may be possible to create novel crystalline materials with tailored properties, such as altered melting points or mechanical characteristics. Understanding the packing motifs and intermolecular interactions in the crystal lattice of this compound and its co-crystals could provide valuable insights for the rational design of other complex molecular solids. nih.govacs.org

Utilization as a Scaffold for Rational Design of Chemical Entities (without clinical implications)

A molecular scaffold is a core structure upon which new molecules with diverse functionalities can be built. The robust and multi-functional framework of this compound makes it an excellent candidate for a scaffold in the rational design of new chemical entities for non-therapeutic purposes. nih.govnih.govnih.gov

For example, the quinoline portion of the molecule is a known fluorophore. By systematically modifying the substituents on the phenyl rings and the side chain, a library of new fluorescent probes could be synthesized. These probes could be designed to have specific photophysical properties, such as sensitivity to their local environment (solvatochromism) or the ability to detect the presence of certain metal ions through coordination with the quinoline nitrogen and thioether sulfur.

Furthermore, the complex three-dimensional shape of this compound could be exploited to create host molecules for molecular recognition studies. By introducing specific binding sites through chemical modification, new receptors could be designed to selectively bind to small guest molecules, a fundamental concept in the development of chemical sensors and separation materials. This approach leverages the pre-organized structure of the scaffold to create tailored binding pockets. acs.orgmdpi.commdpi.com

Advanced Analytical Tool Development for Complex Mixtures Containing this compound

As an impurity in a pharmaceutical product, the accurate and sensitive detection of this compound is crucial. While standard High-Performance Liquid Chromatography (HPLC) methods exist for its analysis, there is room for the development of more advanced and efficient analytical tools. rsc.orgnih.gov

Supercritical Fluid Chromatography (SFC) is a promising technique for the separation of complex chiral molecules and their diastereomers. researchgate.nethplc.eu Developing SFC methods for the analysis of this compound could offer advantages in terms of speed and reduced solvent consumption compared to traditional HPLC. Given that this compound has a stereocenter, chiral SFC could also be instrumental in separating its enantiomers if required for more detailed impurity profiling. researchgate.net

Mass spectrometry (MS) is another powerful tool for the characterization of such compounds. nih.govresearchgate.netresearchgate.netnih.gov Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information, aiding in the unambiguous identification of this compound and other related impurities in complex matrices. nih.govresearchgate.netresearchgate.net The development of highly sensitive LC-MS/MS methods would be particularly valuable for quantifying trace levels of this impurity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy also plays a vital role. rsc.orgnih.govchemicalbook.com The use of chiral solvating agents in NMR could potentially be explored for the direct determination of the enantiomeric purity of this compound, offering a rapid alternative to chromatographic methods. nih.govijpsonline.com Furthermore, advanced 2D-NMR techniques are indispensable for the complete structural elucidation of this and any newly discovered related compounds. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.